4-[4-(Dimethylamino)pyridin-1-ium-1-yl]butyl (2-ethoxy-3-hexadecoxypropyl) phosphate
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Overview
Description
Preparation Methods
The synthesis of KO-286011 involves the esterification of 1-O-hexadecyl-2-O-ethyl-rac-glycero-3-phosphoric acid with 4-(N,N-dimethylamino)pyridinium butylester. The reaction conditions typically include the use of an appropriate solvent and catalyst to facilitate the esterification process
Chemical Reactions Analysis
KO-286011 primarily undergoes reactions related to its function as a PAF antagonist. It inhibits the aggregation of platelets induced by PAF, but shows little influence on platelet responses triggered by other agents such as adenosine diphosphate, collagen, and arachidonic acid . The compound’s inhibitory action is competitive, as evidenced by Schild-analysis of aggregation data . Major products formed from these reactions include the inhibition of thromboxane A2 formation in guinea pigs .
Scientific Research Applications
KO-286011 has been extensively studied for its potential therapeutic applications in inhibiting PAF-mediated responses. It has shown effectiveness in preventing PAF-induced platelet aggregation and secretion in both human and rabbit platelets . Additionally, KO-286011 has been evaluated for its ability to inhibit PAF-induced tissue-type plasminogen activator release . Its potent PAF-inhibitory action makes it a valuable compound for research in cardiovascular diseases, immune system diseases, and other conditions where PAF plays a significant role.
Mechanism of Action
KO-286011 exerts its effects by acting as a competitive antagonist at the PAF receptor level . It binds to the PAF receptor, preventing PAF from interacting with its receptor and thereby inhibiting PAF-mediated platelet aggregation and secretion. This mechanism of action is supported by binding studies that demonstrate KO-286011’s ability to inhibit PAF binding to its receptor .
Comparison with Similar Compounds
KO-286011 is similar to other PAF antagonists such as ginkgolide BN 52021 and CV-3988 . KO-286011 has been shown to be more potent than ginkgolide BN 52021 in inhibiting PAF-induced platelet aggregation . Other similar compounds include 1-alkyl-2-acetyl-sn-glycero-3-phosphocholine and BN-52020 . The uniqueness of KO-286011 lies in its specific structural modifications, which enhance its potency and selectivity as a PAF antagonist.
Properties
CAS No. |
132657-47-7 |
---|---|
Molecular Formula |
C32H61N2O6P |
Molecular Weight |
600.8 g/mol |
IUPAC Name |
4-[4-(dimethylamino)pyridin-1-ium-1-yl]butyl (2-ethoxy-3-hexadecoxypropyl) phosphate |
InChI |
InChI=1S/C32H61N2O6P/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-20-27-37-29-32(38-6-2)30-40-41(35,36)39-28-21-19-24-34-25-22-31(23-26-34)33(3)4/h22-23,25-26,32H,5-21,24,27-30H2,1-4H3 |
InChI Key |
ZVLFCHBGXDQHSD-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCCCC[N+]1=CC=C(C=C1)N(C)C)OCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCCCC[N+]1=CC=C(C=C1)N(C)C)OCC |
Synonyms |
1-O-hexadecyl-2-O-ethylglycero-3-phosphoric acid 4-(N,N-dimethylamino)pyridinium butylester KO 286011 KO-286011 Methanaminium, N-(1-(9-ethoxy-6-hydroxy-5,7,11-trioxa-6-phosphaheptacos-1-yl)-4(1H)-pyridinylidene)-N-methyl-, hydroxide, inner salt, P-oxide, (+-)- |
Origin of Product |
United States |
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